3-Bromopyruvic acid
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Overview
Description
3-Bromopyruvic acid (3-BP) is a synthetic brominated derivative of pyruvic acid . It is a highly reactive alkylating agent and a potent hexokinase (HK)-II inhibitor with high tumor selectivity . It has been investigated as a metabolic poison and an anticancer agent .
Synthesis Analysis
The synthesis of this compound involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of this compound .Molecular Structure Analysis
The molecular formula of this compound is C3H3BrO3 . It is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is replaced by bromine .Chemical Reactions Analysis
This compound is known to inhibit several glycolytic and mitochondrial enzymes, leading to ATP depletion and the generation of reactive oxygen species .Physical and Chemical Properties Analysis
This compound is a colorless solid with a molar mass of 166.958 g·mol−1 . It has a melting point of 79 to 82 °C and is soluble in water .Mechanism of Action
Target of Action
3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .
Biochemical Pathways
The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .
Pharmacokinetics
It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.
Result of Action
The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .
Action Environment
The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of this compound is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by this compound . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .
Transport and Distribution
This compound is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects
Subcellular Localization
Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Bromopyruvic acid involves the bromination of pyruvic acid using a brominating agent.", "Starting Materials": [ "Pyruvic acid", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Mix pyruvic acid with acetic acid and add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction with hydrogen peroxide to destroy any excess bromine.", "Extract the product with an organic solvent and purify by recrystallization." ] } | |
CAS No. |
1113-59-3 |
Molecular Formula |
C3H2BrO3- |
Molecular Weight |
165.95 g/mol |
IUPAC Name |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChI Key |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)O)Br |
Canonical SMILES |
C(C(=O)C(=O)[O-])Br |
1113-59-3 | |
Pictograms |
Corrosive |
Synonyms |
3-bromopyruvate 3-bromopyruvic acid bromopyruvate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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